Cas no 481-39-0 (Juglone)

Juglone structure
Produktname:Juglone
Juglone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Hydroxy-p-naphthoquinone
- 5-Hydroxy-1,4-naphthalenedione
- Juglone
- 5-hydrocy-1,4-naphthoquinone
- 5-Hydroxy-1,4-naphthoquinone
- 5-hydroxynaphthalene-1,4-dione
- JUGLONE(P)
- JUGLONE(RG)
- Walnut Extract
- Regianin
- Juglon
- Nucin
- 5-Hydroxynaphthoquinone
- Akhnot
- Yuglon
- 8-Hydroxy-1,4-naphthoquinone
- C.I. Natural Brown 7
- 1,4-NAPHTHALENEDIONE, 5-HYDROXY-
- 1,4-Naphthoquinone, 5-hydroxy-
- C.I. 75500
- Juglane
- Jugnlon
- Iuglon
- Caswell No. 515AA
- 1,4-Naphthoquinone, 8-hydroxy-
- 5-Hydroxy-1,4-naphthosemiquinone
- 5-Hydroxy-1,4-naftochinon
- Spectrum2_000778
- H0286
- BSPBio_002676
- NCGC00095247-05
- HMS1362I19
- 5-HNQ
- SR-05000002406
- NSC-34266
- BRN 1909764
- EN300-160375
- NSC153189
- KBio2_005633
- NSC 153189
- WLN: L66 BV EVJ GQ
- 5-hydroxy-1,4-dihydronaphthalene-1,4-dione
- F17689
- Spectrum4_001769
- EINECS 207-567-5
- Spectrum3_001228
- HMS503M13
- SCHEMBL34185
- ZB1862
- NCGC00095247-04
- 5-hydroxy-1,4-naphthoquinone, 4
- BSPBio_001157
- JUGLONE [MI]
- SMP1_000168
- SY051453
- NCGC00095247-01
- CI-75500
- Bio1_000930
- NSC 622948
- 8-Hydroxy-1,4-naphthalenedione
- CHEBI:15794
- cMAP_000058
- KBio1_001026
- 1,4-dihydro-1,4-dioxo-5-hydroxynaphthalene
- KBioGR_002257
- KBioSS_002477
- NSC34266
- CHEMBL43612
- 5-Hydroxy-1,4-naftochinon [Czech]
- 5-hydroxy-naphthalene-1,4-dione
- HMS1792I19
- A936425
- A827478
- KBio3_000914
- Spectrum_000415
- HY-N6949
- KBio2_006031
- NSC-153189
- Q900912
- 5-Hydroxy-1,4-naphthalenedione, 9CI
- F0451-0746
- -Hydroxy-1,4-naphthalenedione
- IDI1_002164
- KBio3_002948
- HMS1923G07
- 4-08-00-02368 (Beilstein Handbook Reference)
- BDBM24777
- Bio1_000441
- KBio2_000497
- InChI=1/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12
- Bio1_001419
- HMS1990I19
- Bio2_000889
- 481-13-0
- NSC622948
- KBio2_002470
- Juglone - CAS 481-39-0
- 481-39-0
- NSC-622948
- KBioSS_000497
- 5-Hydroxy-1,4-naphthoquinone, 97%
- KBio3_000913
- NCGC00095247-02
- Bio2_000409
- SPBio_000856
- KBio2_000895
- KBio2_007606
- KBioGR_002470
- s5512
- 3b7j
- SR-05000002406-1
- Spectrum5_000357
- KBio2_003463
- KBioGR_000497
- KBio2_003065
- JUGLONE CRYSTALLIZED
- MFCD00001684
- KBio3_002176
- SPECTRUM300038
- 5-Hydroxy-[1,4]Naphthoquinone
- DivK1c_001026
- AKOS001576598
- HMS3403I19
- 1, 8-hydroxy-
- KBioSS_000895
- NINDS_001026
- IDI1_001026
- NS00021169
- Q-100522
- C03840
- CCG-40256
- UNII-W6Q80SK9L6
- W6Q80SK9L6
- NCGC00095247-03
- SDCCGMLS-0066542.P001
- FT-0627559
- CI 75500
- CS-W017516
- DTXSID0031504
- AM20040546
- KBio2_005038
- Antibiotic PD7
- CCRIS 5423
- NCI 2323
- J-650071
- 5-Hydroxy 1,4-naphthoquinone
- 5-Hydroxy-1,4-naphthalenedione(Juglone)?
- DB-005382
- 5-Hydroxy-1,4-naphtoquinone;Juglone
- 207-567-5
- DTXCID8011504
- HY-N6949R
- Juglone (Standard)
- FH34620
- GTPL13647
- 1,4-Naphthoquinone, 5-hydroxy-(8CI)
-
- MDL: MFCD00001684
- Inchi: 1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H
- InChI-Schlüssel: KQPYUDDGWXQXHS-UHFFFAOYSA-N
- Lächelt: O([H])C1=C([H])C([H])=C([H])C2C(C([H])=C([H])C(C=21)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 174.031694g/mol
- Oberflächenladung: 0
- XLogP3: 1.9
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 174.031694g/mol
- Monoisotopenmasse: 174.031694g/mol
- Topologische Polaroberfläche: 54.4Ų
- Schwere Atomanzahl: 13
- Komplexität: 280
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Molekulargewicht: 174.15
- Tautomerzahl: 5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2346 (rough estimate)
- Schmelzpunkt: 161-163 °C (lit.)
- Siedepunkt: 265.11°C (rough estimate)
- Flammpunkt: 201.3 °C
- Brechungsindex: 1.5036 (estimate)
- Löslichkeit: 5121 mg/L @ 25 °C (est)
- Wasserteilungskoeffizient: Löslich in heißem Wasser
- PSA: 54.37000
- LogP: 1.32740
- Sensibilität: Light Sensitive
- Löslichkeit: In heißem Wasser auflösen
- Merck: 5269
Juglone Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H301-H315-H319
- Warnhinweis: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- Transportnummer gefährlicher Stoffe:UN 2811 6.1/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 25-36/37/38
- Sicherheitshinweise: S22-S26-S36/37/39-S45-S37/39-S28A
- RTECS:QJ5775000
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1
- Lagerzustand:Kühllager (+4° C)
- Gefahrenklasse:6.1
- Risikophrasen:R25; R36/37/38
- PackingGroup:III
- Gefährdungsgrad:6.1
- Verpackungsgruppe:III
- Verpackungsgruppe:III
Juglone Zolldaten
- HS-CODE:2914690090
- Zolldaten:
China Zollkodex:
2914690090Übersicht:
2914690090 Andere Quinone. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Zusammenfassung:
2914690090 andere Chinone. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
Juglone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28343-1g |
5-Hydroxy-1,4-naphthoquinone, 99% |
481-39-0 | 99% | 1g |
¥609.00 | 2023-07-20 | |
ChemScence | CS-W017516-5mg |
Juglone |
481-39-0 | ≥97.0% | 5mg |
$50.0 | 2021-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0286-1g |
Juglone |
481-39-0 | 97.0%(GC) | 1g |
¥485.0 | 2022-06-10 | |
Enamine | EN300-160375-5.0g |
5-hydroxy-1,4-dihydronaphthalene-1,4-dione |
481-39-0 | 95.0% | 5.0g |
$66.0 | 2025-03-21 | |
Enamine | EN300-160375-0.25g |
5-hydroxy-1,4-dihydronaphthalene-1,4-dione |
481-39-0 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-160375-0.5g |
5-hydroxy-1,4-dihydronaphthalene-1,4-dione |
481-39-0 | 95.0% | 0.5g |
$20.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033434-250mg |
Juglone |
481-39-0 | 98% | 250mg |
¥103.00 | 2023-05-12 | |
Ambeed | A565415-1g |
5-Hydroxy-1,4-naphthalenedione |
481-39-0 | 97% | 1g |
$23.0 | 2025-02-27 | |
Ambeed | A565415-25g |
5-Hydroxy-1,4-naphthalenedione |
481-39-0 | 97% | 25g |
$253.0 | 2025-02-27 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S25852-5g |
5-Hydroxy-1,4-naphthalenedione |
481-39-0 | 98% | 5g |
¥2500.00 | 2023-09-15 |
Juglone Verwandte Literatur
-
Vinicius R. Campos,Anna C. Cunha,Wanderson A. Silva,Vitor F. Ferreira,Carla Santos de Sousa,Patrícia D. Fernandes,Vinícius N. Moreira,David R. da Rocha,Flaviana R. F. Dias,Raquel C. Montenegro,Maria C. B. V. de Souza,Fernanda da C. S. Boechat,Caroline F. J. Franco,Jackson A. L. C. Resende RSC Adv. 2015 5 96222
-
2. C-Glycosylation of tri-O-benzyl-2-deoxy-D-glucose: synthesis of naphthyl-substituted 3,6-dioxabicyclo[3.2.2]nonanes
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Basavaprabhu Hosamani,Matheus F. Ribeiro,Eufranio N. da Silva Júnior,Irishi N. N. Namboothiri Org. Biomol. Chem. 2016 14 6913
-
Zhixian Zhang,Heran Ma,Xiaoying Wang,Ziyuan Zhao,Yue Zhang,Baolu Zhao,Yi Guo,Li Xu RSC Adv. 2016 6 56851
-
Vinicius R. Campos,Anna C. Cunha,Wanderson A. Silva,Vitor F. Ferreira,Carla Santos de Sousa,Patrícia D. Fernandes,Vinícius N. Moreira,David R. da Rocha,Flaviana R. F. Dias,Raquel C. Montenegro,Maria C. B. V. de Souza,Fernanda da C. S. Boechat,Caroline F. J. Franco,Jackson A. L. C. Resende RSC Adv. 2015 5 96222
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Empfohlene Lieferanten
Amadis Chemical Company Limited
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